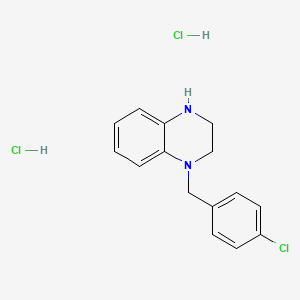
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C15H15ClN2.2ClH and a molecular weight of 331.67 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2-diaminobenzene with 4-chlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to modulate the activity of certain enzymes and receptors in the body. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline: This compound lacks the dihydrochloride salt form, which may affect its solubility and stability.
1-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline: The bromine atom in place of chlorine can lead to different reactivity and biological activity.
1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxaline:
Properties
Molecular Formula |
C15H17Cl3N2 |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15ClN2.2ClH/c16-13-7-5-12(6-8-13)11-18-10-9-17-14-3-1-2-4-15(14)18;;/h1-8,17H,9-11H2;2*1H |
InChI Key |
FHNKIDJPEACJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


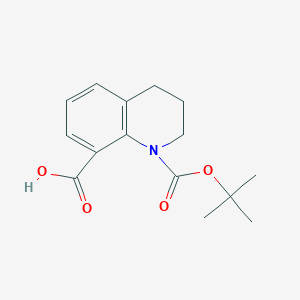
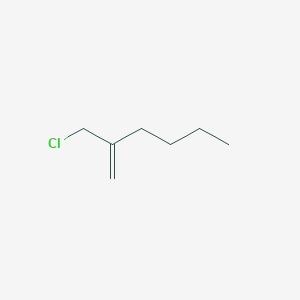
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

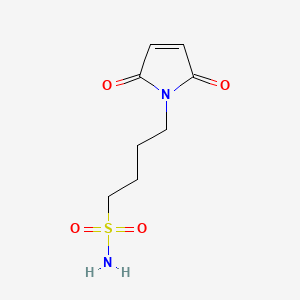

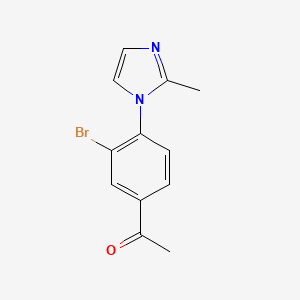
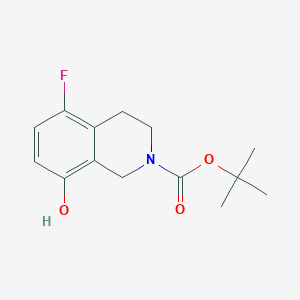
![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)



![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
